molecular formula C17H18N4O B4551595 7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile

7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile

Cat. No.: B4551595
M. Wt: 294.35 g/mol
InChI Key: ZHBSBRAYPWZPJA-UHFFFAOYSA-N
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Description

7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.14806121 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research on similar diazaspiro[4.5]decane derivatives has shown potential for antihypertensive activity. For example, studies on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed compounds with significant antihypertensive effects in rats, attributed to alpha-adrenergic receptor blockade (Caroon et al., 1981). Similarly, 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were prepared and showed potent antihypertensive properties, primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Anti-inflammatory and Antimicrobial Activities

A green synthetic approach to Schiff bases from related compounds demonstrated potential anti-inflammatory activities, highlighting the therapeutic potential of similar structural frameworks (Abdel-Mohsen & Hussein, 2014). Furthermore, certain derivatives have shown promise as new classes of antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).

Radioprotective Properties

Derivatives of diazaspiro[4.5]decane compounds have been investigated for their radioprotective properties, offering protection against lethal doses of radiation in mice. This suggests potential applications in protecting against radiation-induced damage (Shapiro, Tansy, & Elkin, 1968).

Cancer and EGFR Inhibition

Research into spirocyclic thiazolidin-4-ones and related compounds has explored their potential as anti-breast cancer agents and epidermal growth factor receptor (EGFR) inhibitors. Compounds with spirocyclic structures demonstrated moderate to high inhibitory activity against cancer cell lines, suggesting a pathway for the development of new cancer therapeutics (Fleita, Sakka, & Mohareb, 2013).

Antidiabetic Properties

The development of novel series of spirothiazolidines analogs highlighted potential applications in both anticancer and antidiabetic therapy. Specific compounds demonstrated significant activity against human breast carcinoma and liver carcinoma cell lines, as well as alpha-amylase and alpha-glucosidase inhibitors, indicating their potential in diabetes management (Flefel et al., 2019).

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the wide range of activities exhibited by indole derivatives, this compound could have potential applications in various fields such as medicinal chemistry .

Properties

IUPAC Name

7-(2,3-dihydroindol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c18-11-13-15(22)19-16(20-17(13)8-3-4-9-17)21-10-7-12-5-1-2-6-14(12)21/h1-2,5-6,13H,3-4,7-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBSBRAYPWZPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)NC(=N2)N3CCC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Reactant of Route 2
7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Reactant of Route 3
7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Reactant of Route 4
7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Reactant of Route 5
7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile
Reactant of Route 6
7-(2,3-dihydro-1H-indol-1-yl)-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile

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